2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. This compound is a derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, featuring an ethoxyethyl group attached to the bicyclic structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethoxyethyl alcohol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the production of high-quality 2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and other biological molecules.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is structurally similar to other bicyclic carboxylic acid derivatives, such as ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate and 5-norbornene-2-carboxylic acid. its unique ethoxyethyl group imparts distinct chemical properties that differentiate it from these compounds. The presence of the ethoxyethyl group enhances its solubility and reactivity, making it more versatile in various applications.
Comparison with Similar Compounds
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
5-Norbornene-2-carboxylic acid
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Properties
IUPAC Name |
2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLXDFOVCATLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627012 | |
Record name | 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46399-60-4 | |
Record name | 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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